molecular formula C21H10Cl2N2O5 B12666192 Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- CAS No. 39923-17-6

Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-

Cat. No.: B12666192
CAS No.: 39923-17-6
M. Wt: 441.2 g/mol
InChI Key: RCTODXKEYLZWSP-UHFFFAOYSA-N
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Description

Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is a complex organic compound with the molecular formula C21H11Cl2NO3 . This compound is known for its unique structure, which includes a benzamide group attached to a dichloroanthracene moiety with a nitro substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- typically involves multiple steps. One common method includes the nitration of 1-aminoanthraquinone followed by chlorination and subsequent acylation with benzoyl chloride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce aminoanthracene derivatives .

Scientific Research Applications

Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

39923-17-6

Molecular Formula

C21H10Cl2N2O5

Molecular Weight

441.2 g/mol

IUPAC Name

N-(5,8-dichloro-9,10-dioxoanthracen-1-yl)-4-nitrobenzamide

InChI

InChI=1S/C21H10Cl2N2O5/c22-13-8-9-14(23)18-17(13)19(26)12-2-1-3-15(16(12)20(18)27)24-21(28)10-4-6-11(7-5-10)25(29)30/h1-9H,(H,24,28)

InChI Key

RCTODXKEYLZWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C2=O)Cl)Cl

Origin of Product

United States

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